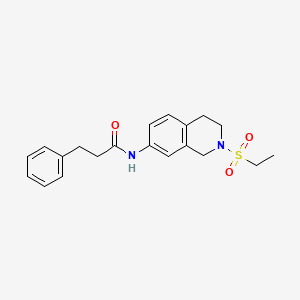

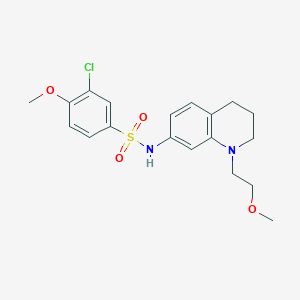

![molecular formula C24H14ClNO4S B2472032 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-chlorobenzoate CAS No. 610760-66-2](/img/structure/B2472032.png)

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

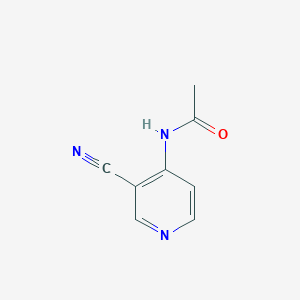

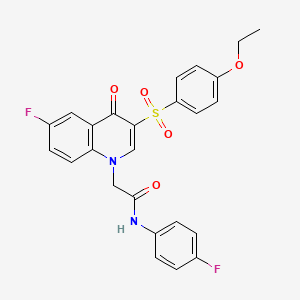

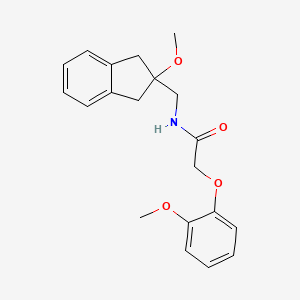

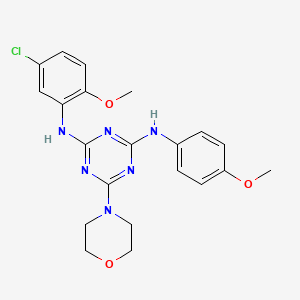

The compound “3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-chlorobenzoate” is a benzothiazole derivative . Benzothiazole derivatives have been synthesized for various purposes, including as anti-tubercular compounds .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific synthesis protocol for “this compound” was not found in the available literature.Scientific Research Applications

Synthesis and Antimicrobial Applications

- Antimicrobial Polyurethane Coatings : Coumarin-thiazole derivatives, closely related to 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-chlorobenzoate, have been used in antimicrobial polyurethane coatings. These coatings exhibit significant antimicrobial effects against various microorganisms (El‐Wahab et al., 2014).

Antitumor and Cytotoxic Activity

- Antitumor Activity : Some derivatives of this compound have shown promising in vitro antitumor activities against cancer cell lines, including lung and colon cancer cells (El-Helw et al., 2019).

- Cytotoxic Activity : Certain derivatives have also demonstrated potent cytotoxic activities against human cell lines, indicating their potential use in cancer therapy (Gomha & Khalil, 2012).

Antioxidant Properties

- Antioxidant Activity : Research has shown that certain derivatives exhibit high antioxidant activities, offering potential applications in health and medicine (Abd-Almonuim et al., 2020).

Chemosensory Applications

- Chemosensors for Anions : Derivatives of this compound have been used as chemosensors for anions like cyanide, showcasing their potential application in environmental monitoring and safety (Wang et al., 2015).

Anti-HIV Activity

- Anti-HIV Activity : Some derivatives have been evaluated for their anti-HIV activity, showing moderate to potent effects against HIV-1 (Bhavsar et al., 2011).

Optical and Photophysical Properties

- Photophysical Studies : Research into the optical and photophysical properties of certain coumarin-thiazole hybrid dyes related to this compound reveals potential applications in material science and photonics (Shreykar et al., 2017).

Sensing and Detection Applications

- Selective Sensing of Ions : Some derivatives have been applied as colorimetric sensors for detecting ions like fluoride and acetate, which could be beneficial in environmental and biological applications (Borah et al., 2020).

Mechanism of Action

Mode of Action

Benzothiazole derivatives have been found to interact with dna and strongly inhibit topoisomerase i . This interaction and inhibition can lead to changes in the DNA structure, affecting the replication and transcription processes.

Result of Action

Benzothiazole derivatives have been found to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .

Future Directions

properties

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14ClNO4S/c1-13-19(30-24(28)14-6-2-3-7-17(14)25)11-10-15-21(27)16(12-29-22(13)15)23-26-18-8-4-5-9-20(18)31-23/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVIQGUMBURERF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-N-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2471967.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2471969.png)